![molecular formula C10H11N3O2 B3021075 6-甲基吡唑并[1,5-a]嘧啶-3-羧酸乙酯 CAS No. 832741-06-7](/img/structure/B3021075.png)

6-甲基吡唑并[1,5-a]嘧啶-3-羧酸乙酯

描述

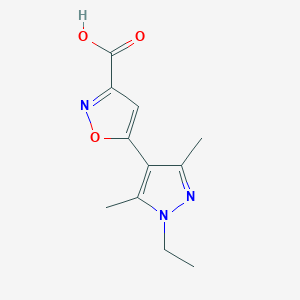

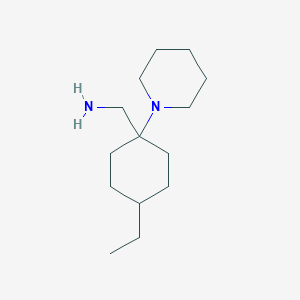

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. The research on this compound and its derivatives has explored their synthesis, molecular structure, chemical reactions, and physical and chemical properties, with a focus on their application in medicinal chemistry.

Synthesis Analysis

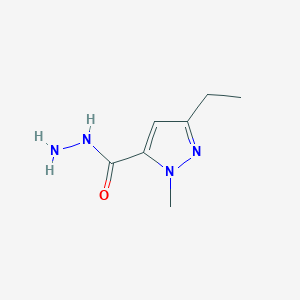

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in several studies. For instance, the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was achieved by reacting aminoazoles with acetoacetic ester and various aldehydes . Additionally, the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates involved the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate . These methods highlight the versatility of the synthetic approaches for creating a wide range of pyrazolo[1,5-a]pyrimidine derivatives.

Molecular Structure Analysis

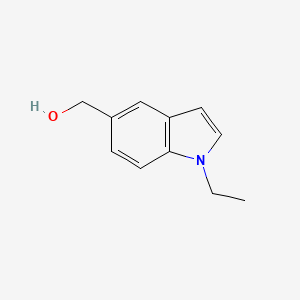

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined using various analytical techniques. X-ray analysis has been employed to elucidate the structure of reaction products, such as the determination of a product from the reaction of 6,7-diethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylindole . Similarly, the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was confirmed by X-ray analysis . These studies provide a detailed understanding of the molecular configurations and potential reactive sites of these compounds.

Chemical Reactions Analysis

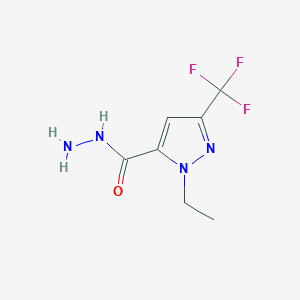

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been investigated, revealing various reaction pathways and transformations. For example, the reaction of pyrazolo[1,5-a]pyrimidine derivatives with nucleophiles has been studied, leading to the identification of new compounds with potential biological activity . The fluoroalkylated dihydroazolo[1,5-a]pyrimidines synthesized in one study exhibited ring-chain isomerism, demonstrating the dynamic behavior of these compounds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are crucial for their potential application in drug design. The antimicrobial activity of certain derivatives has been tested, indicating the relevance of these compounds in the development of new antimicrobial agents . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions are important factors that influence their practical use in medicinal chemistry.

科学研究应用

吡唑并[1,5-a]吡啶并[3,4-e]嘧啶衍生物的合成6-甲基吡唑并[1,5-a]嘧啶-3-羧酸乙酯用于合成吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6-酮,它们是潜在的苯二氮卓受体配体。这些化合物通过与醋酸铵和二甲基甲酰胺二甲缩醛的反应合成 (Bruni 等人,1994)。

化学结构和反应的阐明研究集中在各种吡唑并[1,5-a]嘧啶衍生物的反应性和结构校正上,包括由 6-甲基吡唑并[1,5-a]嘧啶-3-羧酸乙酯合成的衍生物。这些研究涉及复杂的化学反应和详细的光谱分析,增强了对这些化合物的理解 (Chimichi 等人,1993)。

再环化和重排研究该化合物还参与探索吡唑并[1,5-a]嘧啶衍生物的再环化和重排的研究。这些研究提供了对这些化合物在各种条件下的动态行为的见解,为杂环化学领域做出了贡献 (Danagulyan 等人,2011)。

绿色化学中的催化6-甲基吡唑并[1,5-a]嘧啶-3-羧酸乙酯用于开发绿色化学应用的新型催化剂。这包括合成用于高效生产四唑并[1,5-a]嘧啶的生物纳米复合催化剂,证明了该化合物在环境友好型化学过程中的作用 (Maleki 等人,2017)。

亲电取代的研究对 6-甲基吡唑并[1,5-a]嘧啶-3-羧酸乙酯的研究包括对其亲电取代的研究。这项研究有助于理解化学反应性和合成新化合物的潜在应用 (Atta,2011)。

铜(II)配合物的合成和分析该化合物用于合成铜(II)配合物。这些配合物被分析其 DNA 相互作用、细胞毒性和潜在的药用价值,证明了 6-甲基吡唑并[1,5-a]嘧啶-3-羧酸乙酯在生物无机化学中的多功能性 (Haleel 等人,2019)。

系统性杀菌剂的开发该化合物作为合成吡唑并[1,5-a]嘧啶衍生物的基础,这些衍生物是系统性杀菌剂的类似物。该领域的研究对于开发新的农业化学品至关重要 (Huppatz,1985)。

作用机制

Target of Action

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOBGQDUPCSSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC(=CN2N=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol](/img/structure/B3021006.png)

![3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B3021010.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3021013.png)